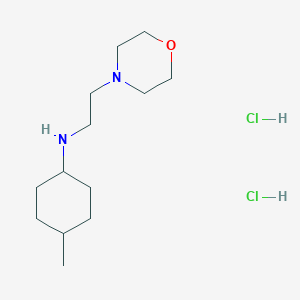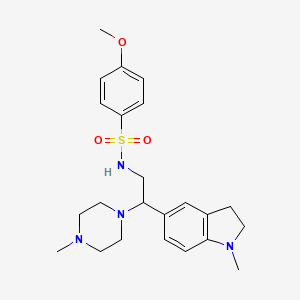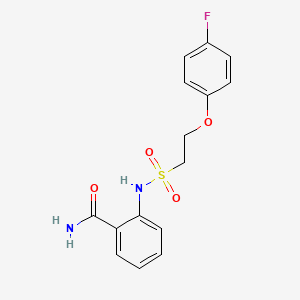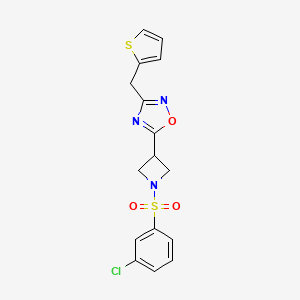
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the resources I found .Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride is based on its ability to inhibit VMAT2, which leads to a decrease in monoamine neurotransmitter release from presynaptic neurons. This results in a reduction of neurotransmission and a decrease in synaptic activity. In addition, this compound has been found to exert a neuroprotective effect by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of monoamine neurotransmitter release, the reduction of oxidative stress and inflammation, and the modulation of neuronal activity. In addition, this compound has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride in lab experiments is its high purity and good solubility in water, which makes it easy to handle and administer. In addition, this compound has been extensively studied in preclinical models, which makes it a well-characterized compound for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring in experimental studies.
Orientations Futures
There are several future directions for the research on 4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride, including the development of more selective and potent VMAT2 inhibitors, the investigation of its potential therapeutic applications in other fields such as oncology and cardiovascular medicine, and the exploration of its use in combination with other drugs for enhanced therapeutic effects. Furthermore, the elucidation of the molecular mechanisms underlying the neuroprotective and cardioprotective effects of this compound could lead to the development of novel therapeutic strategies for the treatment of neurological and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a small molecule with interesting pharmacological properties that has been extensively studied for its potential therapeutic applications. Its ability to inhibit VMAT2 and exert neuroprotective and cardioprotective effects makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully elucidate its mechanism of action and explore its potential in other fields.
Méthodes De Synthèse
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride can be synthesized using various methods, such as reductive amination, Mannich reaction, or reductive alkylation. One of the most common methods is the reductive amination of 4-methylcyclohexanone with 2-(morpholino) ethylamine in the presence of sodium cyanoborohydride. This method yields this compound as a dihydrochloride salt, which is a white crystalline powder with a high purity and good solubility in water.
Applications De Recherche Scientifique
4-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, this compound has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters into synaptic vesicles. This property makes this compound a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-12-2-4-13(5-3-12)14-6-7-15-8-10-16-11-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKSDEDPSDCSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)
![Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2912679.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2912684.png)
![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2912689.png)
![2-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2912692.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine](/img/structure/B2912694.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2912696.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2912697.png)


![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2912700.png)